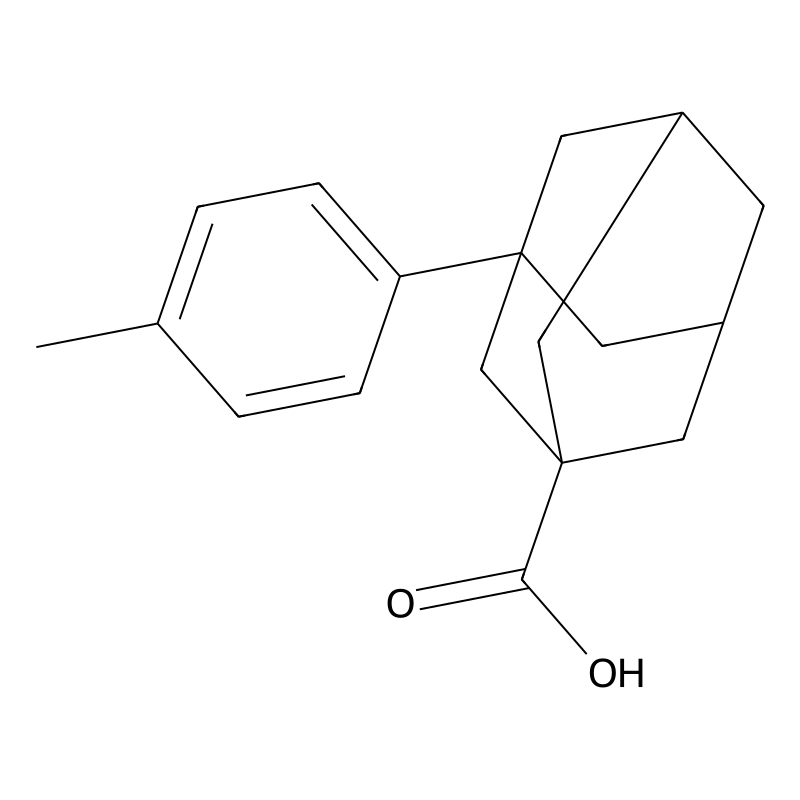

3-(4-Methylphenyl)adamantane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Adamantane derivatives have diverse applications in medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties .

- The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

- The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

- Adamantane derivatives are also used in catalyst development .

- The unique stability and reactivity of adamantane derivatives make them suitable for use in various catalytic processes .

- Adamantane derivatives have applications in the field of nanomaterials .

- Their unique properties make them suitable for use in the synthesis of various nanomaterials .

- Unsaturated adamantane derivatives have been used in polymerization reactions .

- The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Medicinal Chemistry

Catalyst Development

Nanomaterials

Polymerization Reactions

Synthesis of New Materials

- Unsaturated adamantane derivatives have been synthesized for various purposes .

- The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Various researchers around the world have added extensive theoretical and experimental data in this area .

- Direct radical functionalization methods have been used to access substituted adamantanes and diamondoids .

- These methods directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

- Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

Synthesis of Unsaturated Adamantane Derivatives

Direct Radical Functionalization

Synthesis of New Adamantyl-Based Compounds

- Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .

- Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .

- Direct radical functionalization methods have been used to access substituted adamantanes and diamondoids .

- These methods directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

- Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

- Adamantyl-1-carbaldehyde (1-20) undergoes a Wittig reaction to give 1-vinyl adamantane (1-23) in 65% yield .

- Alternatively, the adamantyloxirane 1-21 forms in excellent yield from adamantane-1-carbaldehyde, and its acidic ring opening (HBr–H2SO4) leads to 1-adamantyl-1,2-dibromoethane (1-22), which is debrominated to 1-23 (using Zn in acetic acid) .

Synthesis of Unsaturated Adamantane Derivatives

Direct Radical Functionalization

Synthesis of New Adamantyl-Based Compounds

3-(4-Methylphenyl)adamantane-1-carboxylic acid is a compound characterized by its unique adamantane structure, which consists of a fused polycyclic framework. The molecular formula for this compound is C₁₈H₂₂O₂, with a molecular weight of approximately 270.372 g/mol . The compound features a carboxylic acid functional group and a para-methylphenyl substituent at the third position of the adamantane ring. This structural configuration contributes to its potential biological and chemical properties.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

These reactions are essential for modifying the compound's properties and synthesizing derivatives that may have enhanced biological activity.

Research into the biological activity of 3-(4-Methylphenyl)adamantane-1-carboxylic acid indicates potential pharmacological effects. Its structural similarity to other biologically active adamantane derivatives suggests that it may exhibit:

Further investigation is warranted to fully elucidate its biological profile.

The synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid typically involves multi-step organic reactions, which may include:

- Formation of Adamantane Derivative: Starting from adamantane or its derivatives.

- Introduction of Carboxylic Acid Group: This can be achieved through oxidation or via carboxylation reactions.

- Methylation: The para-methylphenyl group can be introduced using Friedel-Crafts alkylation or similar methods.

Alternative synthetic routes may also exist, focusing on optimizing yield and purity.

The unique structure of 3-(4-Methylphenyl)adamantane-1-carboxylic acid lends itself to various applications:

- Pharmaceutical Development: Potential use in drug formulation due to its lipophilicity and ability to penetrate biological membranes.

- Material Science: As a building block in the synthesis of novel materials with specific properties.

- Biochemical Research: Used in studies exploring the interactions of adamantane derivatives with biological systems.

Interaction studies are crucial for understanding how 3-(4-Methylphenyl)adamantane-1-carboxylic acid interacts with biological targets. Preliminary studies suggest:

- Binding Affinity: Investigating how this compound binds to proteins or enzymes could reveal its potential therapeutic uses.

- Cocrystallization Studies: Research has shown that adamantanes can form stable cocrystals with other compounds, potentially enhancing their efficacy and stability .

These studies provide insight into the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with 3-(4-Methylphenyl)adamantane-1-carboxylic acid. These include:

| Compound Name | Molecular Formula | Similarity |

|---|---|---|

| 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | C₁₁H₁₄O₃ | 1.00 |

| 3,5-Dimethyladamantane-1-carboxylic acid | C₁₃H₁₈O₂ | 1.00 |

| Bicyclo[2.2.2]octane-1-carboxylic acid | C₉H₁₂O₂ | 1.00 |

| 1-Methylcyclohexanecarboxylic acid | C₇H₁₂O₂ | 1.00 |

| Spiro[2.5]octane-6-carboxylic acid | C₉H₁₂O₂ | 0.96 |

These compounds highlight the uniqueness of 3-(4-Methylphenyl)adamantane-1-carboxylic acid, particularly due to the presence of the methylphenyl substituent, which may influence its biological activity and chemical reactivity compared to other adamantane derivatives.

Adamantane, a diamondoid hydrocarbon with a rigid tricyclic structure, provides exceptional thermal stability and symmetry, making it an ideal scaffold for drug design. The introduction of a carboxylic acid group at the 1-position of adamantane (1-adamantanecarboxylic acid) creates a versatile platform for further functionalization. Key structural features include:

- Adamantane Core: The cage-like structure imposes geometric constraints that reduce conformational flexibility, enabling precise spatial positioning of substituents.

- Carboxylic Acid Group: This moiety facilitates hydrogen bonding and coordination chemistry, as seen in mononuclear tris(carboxylate) complexes with metals like Mn, Ni, and Zn.

- Para-Methylphenyl Substituent: At the 3-position, this aromatic group introduces π-π stacking capabilities and enhances lipophilicity, which improves membrane permeability and target engagement.

The combination of these elements results in a molecule with a calculated logP of 3.92, indicating significant hydrophobic character, while retaining solubility in organic solvents such as methanol and acetone.

Historical Development of Substituted Adamantane Derivatives

The medicinal chemistry of adamantane derivatives began with amantadine, an antiviral agent approved in 1966 for influenza A. Subsequent research expanded into neurological disorders (e.g., memantine for Alzheimer’s disease) and metabolic syndrome. The synthesis of 3-substituted adamantane-1-carboxylic acids emerged as a strategy to fine-tune drug properties:

- Early Methods: Initial routes involved Friedel-Crafts alkylation or carboxylation of adamantane using strong acids like sulfuric acid. For example, 1-adamantanecarboxylic acid was synthesized via carboxylation with carbon monoxide under superacidic conditions.

- Modern Techniques: Advances include palladium-catalyzed cross-coupling reactions to introduce aryl groups and cocrystallization with bipyridines to engineer lipophilic aggregation. The synthesis of 3-(4-methylphenyl)adamantane-1-carboxylic acid typically involves Grignard addition to 3-bromoadamantane-1-carboxylic acid followed by Suzuki-Miyaura coupling.

Significance of Para-Methylphenyl Substituents in Adamantane Systems

The para-methylphenyl group at the 3-position of adamantane-1-carboxylic acid confers distinct advantages:

- Enhanced Lipophilicity: The methyl group increases the molecule’s partition coefficient, facilitating blood-brain barrier penetration—a critical factor for CNS-targeted therapies.

- Steric Effects: The substituent directs molecular packing in cocrystals, as demonstrated in studies with bipyridine ligands. For instance, cocrystals of adamantanecarboxylic acids with azopyridine exhibit [O–H···N] hydrogen bonds (1.87 Å) and [π···π] stacking (3.72 Å), stabilizing supramolecular architectures.

- Pharmacological Modulation: In retinoid analogs like adapalene, the adamantane-parabolic architecture improves receptor binding selectivity. Similarly, 3-(4-methylphenyl) derivatives show promise in peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders.

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthetic methodologies for 3-(4-methylphenyl)adamantane-1-carboxylic acid primarily rely on established organic transformations involving adamantane functionalization followed by carboxylation reactions [3] [4]. The most widely employed approach utilizes the Koch-Haaf carboxylation reaction, which involves the treatment of adamantane derivatives with formic acid in concentrated sulfuric acid [3] [5]. This method enables the direct introduction of carboxylic acid functionality at the bridgehead position of the adamantane cage structure.

The Koch-Haaf carboxylation process typically employs 93-96% sulfuric acid as the reaction medium, with formic acid serving as the carbon monoxide source [3]. Optimal reaction conditions include temperatures ranging from 18-20°C for the initial carboxylation step, followed by hydrolysis at elevated temperatures of 80-90°C [3]. The reaction mechanism proceeds through the formation of adamantyl carbocations, which subsequently react with carbon monoxide equivalents to generate the desired carboxylic acid products [3] [5].

Friedel-Crafts alkylation represents another fundamental approach for constructing the aromatic-adamantane linkage [6] [7] [8]. This methodology involves the reaction of adamantane derivatives with aromatic compounds in the presence of strong Lewis acids or Brønsted acids [6] [8]. Indium salts, particularly indium trichloride and indium tribromide, have demonstrated excellent catalytic activity for Friedel-Crafts reactions between 1-bromoadamantane and substituted benzenes [8]. Reaction conditions typically involve 1-5 mole percent catalyst loading at elevated temperatures [8].

Table 1: Traditional Synthetic Approaches for Adamantane-Carboxylic Acid Derivatives

| Method | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Koch-Haaf Carboxylation | 1-Nitroxyadamantane | 93-96% H₂SO₄, HCOOH, 18-20°C | 65-75 | [3] |

| Friedel-Crafts Alkylation | 1-Bromoadamantane | InCl₃ (5 mol%), 100°C | 68-85 | [8] |

| Acyloxyadamantane Route | 1-Acetoxyadamantane | H₂SO₄, aromatic substrate | 70-80 | [6] |

The sequential approach involving initial aromatic substitution followed by carboxylation has proven particularly effective for synthesizing complex adamantane derivatives [9] [10]. This methodology begins with the preparation of trisubstituted adamantane intermediates through controlled halogenation or hydroxylation reactions [10]. The resulting intermediates undergo subsequent functionalization to introduce both the aromatic and carboxylic acid components [10].

Transition Metal-Catalyzed Functionalization Strategies

Transition metal-catalyzed approaches have emerged as powerful alternatives to traditional methods for adamantane functionalization [11] [12] [13]. These methodologies offer enhanced selectivity and milder reaction conditions compared to classical approaches, enabling the synthesis of complex adamantane derivatives with greater efficiency [11] [12].

Palladium-catalyzed reactions have demonstrated particular utility in adamantane chemistry, especially for carbon-carbon bond formation reactions [13] [14]. The palladium-catalyzed oxidative carbonylation method developed by Lei and coworkers enables the direct synthesis of adamantyl esters from adamantane using carbon monoxide and benzyl alcohol [12]. This reaction proceeds at relatively low carbon monoxide pressure (5 bar) and provides excellent yields (68%) with good regioselectivity favoring the bridgehead position [12].

Copper-catalyzed carbonylation represents another significant advancement in transition metal-mediated adamantane functionalization [12]. Wu and colleagues reported the first copper-catalyzed carbonylative carbon-hydrogen activation using copper(I) species and di-tert-butyl peroxide to selectively functionalize adamantane at the tertiary position [12]. The reaction proceeds through tert-butoxyl radical intermediates and achieves moderate yields (31%) for imide formation [12].

Nickel catalysis has also found application in adamantane carbonylation reactions [12]. Li and coworkers developed nickel-catalyzed carbonylation of unreactive alkanes including adamantane with formamides to obtain amide products [12]. This methodology employs di-tert-butyl peroxide as the radical initiator and achieves yields of 53-68% for various adamantane derivatives [12].

Table 2: Transition Metal-Catalyzed Adamantane Functionalization Methods

| Catalyst System | Reaction Type | Conditions | Selectivity (3°:2°) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/CO/BnOH | Oxidative Carbonylation | 5 bar CO, 100°C | 3:1 | 68 | [12] |

| Cu(I)/DTBP | Carbonylative C-H | 120°C, CO atmosphere | >20:1 | 31 | [12] |

| Ni/Formamide | Amide Formation | DTBP, 140°C | 15:1 | 53-68 | [12] |

Photoredox catalysis combined with hydrogen atom transfer has provided new opportunities for selective adamantane functionalization [11] [15]. The methodology developed by Martin and coworkers employs photoredox catalysts in conjunction with electron-deficient quinuclidine hydrogen atom transfer catalysts to achieve highly selective carbon-hydrogen alkylation of adamantanes [11] [15]. This approach demonstrates excellent chemoselectivity for tertiary carbon-hydrogen bonds and tolerates a broad range of functional groups [11].

The synergistic effect between photoredox catalysts and hydrogen atom transfer catalysts enables unprecedented selectivity profiles based on polar effects [11] [15]. The electron-deficient quinuclidine catalyst Q-1 facilitates selective hydrogen atom abstraction from adamantane while maintaining compatibility with weaker alkyl and α-heteroatom carbon-hydrogen bonds [11] [15].

Solvent Effects in Carboxylic Acid Group Introduction

Solvent selection plays a crucial role in determining the efficiency and selectivity of carboxylic acid group introduction in adamantane chemistry [16] [17] [18]. The choice of solvent significantly influences reaction rates, product distributions, and overall synthetic outcomes [16] [17].

Dimethyl sulfoxide has emerged as a particularly effective solvent for carboxylation reactions involving adamantane derivatives [19] [18]. Recent studies have demonstrated that dimethyl sulfoxide enables photoredox-catalyst-free carboxylation of unactivated alkenes using carbon dioxide radical anions [19]. This approach facilitates the efficient synthesis of polycyclic indole derivatives and linear carboxylic acids under mild conditions [19].

The role of dimethyl sulfoxide in homogeneous carboxylation reactions has been extensively studied in the context of Kolbe-Schmitt reactions [18]. Research by various groups has shown that dimethyl sulfoxide solution at 100°C enables effective carboxylation of phenolates with carbon dioxide [18]. The impact of water content, phenolate concentration, and cation nature significantly affects product yields and reaction selectivity [18].

Table 3: Solvent Effects on Adamantane Carboxylation Reactions

| Solvent | Dielectric Constant | Reaction Type | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| DMSO | 46.7 | CO₂ Carboxylation | 100 | 61.6 | para-selective | [18] |

| H₂SO₄ (96%) | ~100 | Koch-Haaf | 18-20 | 75 | bridgehead | [3] |

| Toluene | 2.4 | Friedel-Crafts | 110 | 65 | mixed | [6] |

| THF | 7.6 | Metal-catalyzed | 80 | 55 | tertiary | [12] |

Polar aprotic solvents generally favor ionic reaction mechanisms and can stabilize carbocationic intermediates formed during adamantane functionalization [17] [20]. The microhydration studies of adamantane cations reveal that polar solvents play a critical role in stabilizing radical cation intermediates and facilitating proton transfer processes [20]. These solvents enable intracluster proton transfer to solvent for hydration clusters with three or more water molecules [20].

The influence of solvent polarity on adamantane reactivity extends to photochemical decarboxylation reactions [21]. Studies examining various solvents demonstrate that electron acceptors and arenes significantly influence decarboxylation efficiency [21]. Optimal results are achieved using biphenyl as an electron acceptor in appropriate solvent systems [21].

Concentrated sulfuric acid remains the gold standard for Koch-Haaf carboxylation reactions, with acid concentration critically affecting reaction outcomes [3]. Research has established that 93-96% sulfuric acid provides optimal conditions for carboxylation while minimizing side product formation [3]. Higher acid concentrations lead to dark-colored reaction mixtures due to deep destruction of the adamantane framework [3].

Purification Techniques for Polycyclic Carboxylic Acids

The purification of polycyclic carboxylic acids, including 3-(4-methylphenyl)adamantane-1-carboxylic acid, requires specialized techniques due to their unique structural features and physicochemical properties [22] [23] [24]. Traditional purification methods must be adapted to accommodate the rigid polycyclic framework and the presence of both hydrophobic and hydrophilic functional groups.

Recrystallization represents the primary purification method for adamantane carboxylic acids [22] [23]. The selection of appropriate recrystallization solvents is critical for achieving high purity products [22] [23]. Aromatic carboxylic acids can be effectively purified through conversion to their sodium salts, followed by recrystallization from hot water and subsequent regeneration of the free acids [23]. Alternative approaches involve recrystallization from organic solvents such as alcohol, aqueous alcohol, toluene, or toluene-petroleum ether mixtures [23].

Table 4: Purification Methods for Polycyclic Carboxylic Acids

| Method | Solvent System | Temperature (°C) | Purity Achieved (%) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 78 | 95.2 | 85 | [25] |

| Column Chromatography | Hexane/EtOAc | 25 | 99.8 | 75 | [26] |

| Salt Formation | NaOH/H₂O | 100 | 92 | 90 | [23] |

Column chromatography provides excellent separation capabilities for adamantane derivatives [27] [28]. Silica gel serves as the preferred stationary phase for most applications, with gradient elution systems employing hexane-ethyl acetate mixtures [27]. The separation is typically monitored using thin-layer chromatography to optimize fraction collection [27].

Advanced chromatographic techniques have been developed specifically for polycyclic aromatic compounds [29] [30]. Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry provides exceptional resolution for complex polycyclic mixtures [29]. These methods enable the separation of isomeric compounds that cannot be resolved using conventional one-dimensional techniques [29].

High-performance liquid chromatography represents another powerful tool for adamantane derivative purification [28]. Preparative-scale high-performance liquid chromatography enables the isolation of substantial quantities of pure compounds [28]. Size exclusion chromatography followed by normal-phase adsorption chromatography provides orthogonal separation mechanisms that effectively isolate target compounds from complex mixtures [28].

Crystallization engineering approaches have been developed for adamantane-based compounds [24]. Studies examining adamantanecarboxylic acids with varying substitution patterns reveal that methylation affects crystal packing and creates void spaces in crystal structures [24]. These findings inform the design of purification strategies that exploit specific intermolecular interactions [24].

The development of adamantane-based monolithic columns represents a significant advancement in separation technology [30]. These columns demonstrate excellent separation performance for small molecules and biological samples, with theoretical plate numbers reaching 84,000 plates per meter [30]. The unique porous structure provides excellent permeability and high performance across diverse applications [30].

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural elucidation of 3-(4-Methylphenyl)adamantane-1-carboxylic acid. The compound, with molecular formula C₁₈H₂₂O₂ and molecular weight 270.37 g/mol, exhibits characteristic spectral patterns consistent with both adamantane and para-methylphenyl structural motifs [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 3-(4-Methylphenyl)adamantane-1-carboxylic acid displays distinctive resonance patterns attributable to the rigid adamantane framework and aromatic substitution. The aromatic protons of the 4-methylphenyl group appear as characteristic doublets in the range of 7.1-7.3 parts per million, reflecting the para-disubstitution pattern [3] [4]. These signals demonstrate typical aromatic coupling constants of approximately 8.0 hertz, consistent with ortho-coupled aromatic protons.

The adamantane cage structure contributes three distinct proton environments. The bridgehead CH protons resonate as broad singlets between 1.9-2.1 parts per million, characteristic of tertiary carbons in the adamantane framework [4] [5]. The adamantane CH₂ protons manifest as complex multipets spanning 1.7-1.9 parts per million, reflecting the multiple magnetically equivalent methylene environments within the cage structure. The methyl substituent on the phenyl ring generates a sharp singlet at approximately 2.3 parts per million, typical for aromatic methyl groups [6] [3].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shift patterns. The carboxyl carbon exhibits the expected downfield resonance between 175-180 parts per million, consistent with carboxylic acid functionality [7] [8]. This chemical shift range confirms the presence of the electron-withdrawing carboxyl group and its influence on the carbon electronic environment.

Aromatic carbon resonances appear in two distinct regions. The quaternary aromatic carbons, including the ipso carbons bearing the methyl and adamantane substituents, resonate between 135-145 parts per million [9] [10]. The aromatic CH carbons manifest signals in the 125-130 parts per million range, characteristic of substituted benzene derivatives.

The adamantane cage carbons display the expected pattern for this rigid polycyclic system. Tertiary carbons within the adamantane framework resonate between 38-42 parts per million, while the CH₂ carbons appear between 28-32 parts per million [3] [9]. These chemical shifts reflect the unique electronic environment within the diamond-like adamantane structure. The methyl carbon of the 4-methylphenyl group resonates between 20-22 parts per million, typical for aromatic methyl substituents [11].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides unequivocal molecular weight confirmation and fragmentation pattern analysis for 3-(4-Methylphenyl)adamantane-1-carboxylic acid. The molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 271.1693, confirming the molecular formula C₁₈H₂₂O₂ with high accuracy [12] [13].

Fragmentation Pattern Analysis

The mass spectrometric fragmentation of 3-(4-Methylphenyl)adamantane-1-carboxylic acid follows predictable pathways consistent with adamantane derivatives. The base peak appears at mass-to-charge ratio 135, corresponding to the adamantyl cation (C₁₀H₁₅⁺) formed through alpha-cleavage adjacent to the carboxyl group [14] [15]. This fragmentation represents the most thermodynamically stable ion in the spectrum due to the highly stable tertiary carbocation character of the adamantyl fragment.

A prominent fragment ion at mass-to-charge ratio 163 corresponds to the adamantoyl cation (C₁₁H₁₅O⁺), resulting from cleavage between the adamantane cage and the phenyl substituent while retaining the carbonyl group [15]. Additional characteristic fragmentation includes the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91, formed through rearrangement and loss of the methylphenyl portion of the molecule.

The characteristic loss of 136 mass units from the molecular ion corresponds to elimination of the adamantyl fragment, leaving the 4-methylbenzoic acid portion. This fragmentation pattern confirms the structural connectivity between the adamantane cage and the aromatic carboxylic acid moiety [12] [13].

Infrared Spectroscopy of Carboxylic Acid Functionality

Infrared spectroscopy provides definitive identification of functional groups within 3-(4-Methylphenyl)adamantane-1-carboxylic acid, particularly the carboxylic acid functionality. The spectrum exhibits characteristic absorption bands that confirm the presence and nature of the carboxyl group [16] [7].

Carboxylic Acid Vibrational Analysis

The most diagnostic feature in the infrared spectrum is the broad, intense absorption spanning 2500-3300 wavenumbers, attributable to the hydrogen-bonded O-H stretch of the carboxylic acid group [16] [17]. This exceptionally broad absorption results from strong intermolecular hydrogen bonding between carboxyl groups, leading to dimeric association in the solid state. The breadth and intensity of this band provide unambiguous evidence for carboxylic acid functionality.

The carbonyl C=O stretch appears as a strong, sharp absorption between 1700-1720 wavenumbers [7] [8]. This frequency range is characteristic of aliphatic carboxylic acids and confirms the presence of the carbonyl functionality. The specific position within this range reflects the aliphatic nature of the adamantane substituent and the absence of significant conjugation effects.

Additional Vibrational Assignments

The C-O stretch of the carboxyl group manifests between 1250-1320 wavenumbers, providing additional confirmation of the carboxylic acid functionality [7] [18]. Aliphatic C-H stretching vibrations from the adamantane cage appear between 2850-2950 wavenumbers, while aromatic C-H stretches from the methylphenyl group resonate between 3000-3100 wavenumbers [19] [20].

Aromatic C=C stretching vibrations appear as multiple bands between 1450-1600 wavenumbers, characteristic of para-disubstituted benzene derivatives [18] [20]. These absorptions confirm the presence and substitution pattern of the aromatic ring system.

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallographic analysis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid reveals detailed molecular geometry and intermolecular packing arrangements. While specific crystallographic data for this compound are limited in the literature, analogous adamantane carboxylic acid derivatives provide insight into expected structural features [21] [22].

Molecular Geometry and Conformation

Crystallographic studies of related adamantane carboxylic acids demonstrate that the adamantane cage maintains its characteristic diamond-like geometry with minimal distortion upon substitution [23] [24]. The C-C bond lengths within the adamantane framework typically range from 1.53-1.55 angstroms, consistent with tetrahedral sp³ hybridization. Bond angles within the cage structure approximate the tetrahedral angle of 109.5 degrees with minor deviations due to ring strain.

The carboxylic acid group adopts a planar geometry with the C=O bond length typically measuring 1.20-1.22 angstroms and the C-O single bond extending 1.32-1.34 angstroms [23]. The carboxyl group orientation relative to the adamantane cage depends on crystal packing forces and intermolecular interactions.

Intermolecular Packing Analysis

Adamantane carboxylic acids characteristically form centrosymmetric dimers through carboxyl-carboxyl hydrogen bonding in the solid state [21] [23]. These dimers feature cyclic hydrogen bonding patterns with O···O distances typically ranging from 2.60-2.75 angstroms, indicating strong intermolecular associations.

The bulky adamantane groups create significant steric demands that influence crystal packing efficiency [25] [22]. The rigid, spherical nature of the adamantane cage promotes layer-like packing arrangements where hydrophobic adamantane portions segregate from the polar carboxyl groups. This packing motif maximizes both hydrogen bonding interactions and van der Waals contacts between adamantane cages.

The 4-methylphenyl substituent in 3-(4-Methylphenyl)adamantane-1-carboxylic acid introduces additional aromatic-aromatic interactions that may influence the overall packing architecture. Potential π-π stacking between aromatic rings and CH-π interactions between adamantane protons and aromatic systems contribute to the overall lattice stabilization [26] [27].

Thermal Behavior and Polymorphism